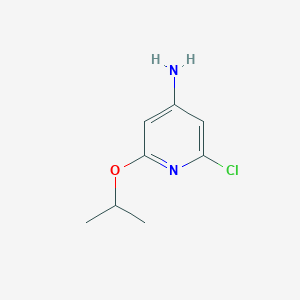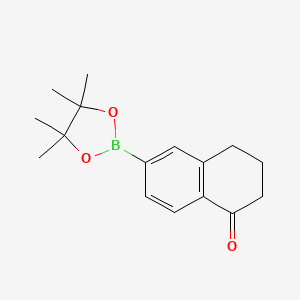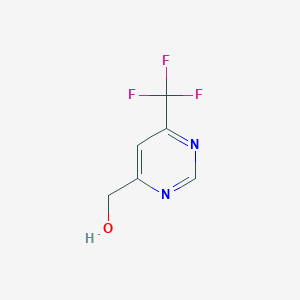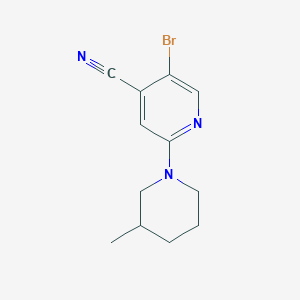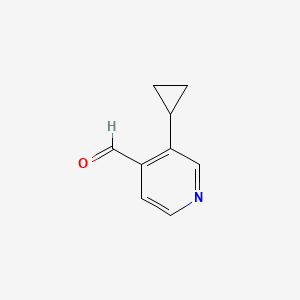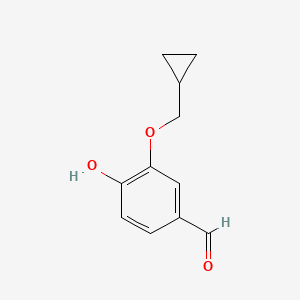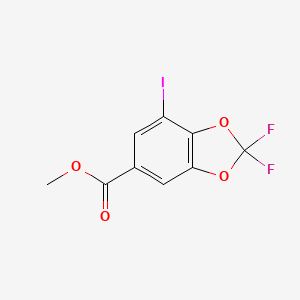
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Vue d'ensemble
Description
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a chemical compound with the following properties:
- IUPAC Name : Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.
- CAS Number : 1298047-55-8.
- Molecular Formula : C<sub>9</sub>H<sub>6</sub>F<sub>2</sub>O<sub>4</sub>.
- Molecular Weight : Approximately 216.14 g/mol.
Molecular Structure Analysis
The molecular structure of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate consists of a benzodioxole ring with fluorine and iodine substituents. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography.
Chemical Reactions Analysis
While specific reactions involving this compound are not extensively documented, it likely participates in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, nucleophilic substitutions, or other synthetic processes.
Physical And Chemical Properties Analysis
- Physical Form : Solid or liquid.
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Solubility : Further experimental data needed.
- Storage Temperature : Refrigerator.
- Purity : >98.0% (GC).
Applications De Recherche Scientifique
Heavy-Halogen Migrations and Structural Elaboration
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate has been studied for its unique behavior in heavy-halogen migrations, essential for structural elaboration in organic compounds. Research has shown that bromine migration in lithiated derivatives of this compound can be achieved by protecting the 7-position, leading to the formation of various iodinated and carboxylated derivatives (Gorecka, Leroux, & Schlosser, 2004).
Organometallic Methodology and Derivative Synthesis
The compound has been used in an organometallic methodology study, demonstrating its conversion into a wide range of new derivatives. This research is significant for understanding the lithiation process and subsequent reactions with various electrophiles, leading to the production of key organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).
Synthesis of λ3-Iodanes
In the synthesis of λ3-iodanes, which are compounds of significant interest in organic chemistry, derivatives of methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate have been effectively utilized. This research is pivotal in the development of new synthetic routes for complex organic molecules (Rabah & Koser, 1996).
PET Radiotracers for Imaging Alzheimer's Disease
The compound is also significant in the synthesis of PET radiotracers, which are crucial for imaging in medical diagnostics, particularly for conditions like Alzheimer's disease. The synthesis of carbon-11-labeled inhibitors using derivatives of this compound demonstrates its potential in advanced medical research (Gao, Wang, & Zheng, 2018).
Regioselectivity in Biaryl Coupling Reactions
The compound's utility in biaryl coupling reactions has been explored, highlighting its role in achieving selective outcomes in organic synthesis. This research contributes to a deeper understanding of reaction mechanisms and selectivity in complex organic syntheses (Harayama, Hori, Abe, & Takeuchi, 2006).
Safety And Hazards
- Signal Word : Warning.
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
- Safety Data Sheet : Link
Orientations Futures
Researchers should focus on:
- Elucidating the synthetic pathways for this compound.
- Investigating its biological activity and potential applications.
- Exploring derivatives and modifications for improved properties.
Propriétés
IUPAC Name |
methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPVMAEUGLOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

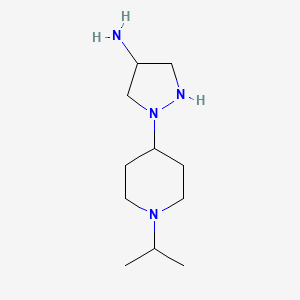
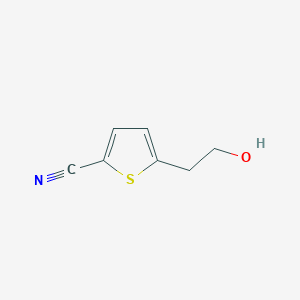
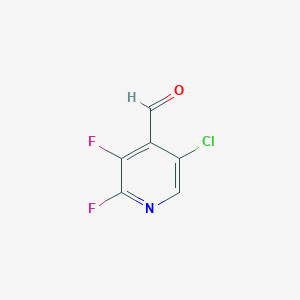
![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
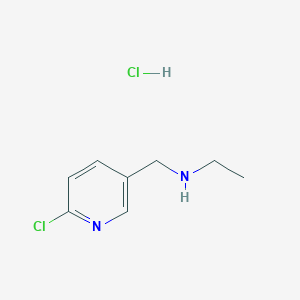
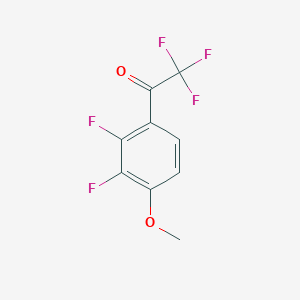
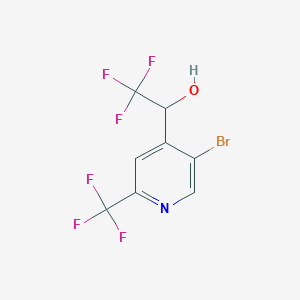
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
